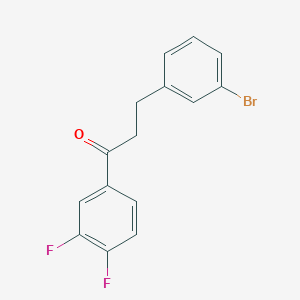

3-(3-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one

Description

3-(3-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one is a halogenated aromatic ketone featuring a bromine atom at the meta position of one phenyl ring and fluorine atoms at the 3- and 4-positions of the second phenyl ring. Its molecular formula is $ \text{C}{15}\text{H}{10}\text{BrF}_{2}\text{O} $, with a molecular weight of 341.15 g/mol. This compound is structurally related to chalcones and propiophenone derivatives, which are known for their diverse pharmacological applications, including anti-inflammatory, anticancer, and antimicrobial activities . The bromine and fluorine substituents influence its electronic properties, lipophilicity, and intermolecular interactions, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-(3-bromophenyl)-1-(3,4-difluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrF2O/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNTUJDWHFJWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-bromobenzene with 3,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 3-(3-bromophenyl)-1-(3,4-difluorophenyl)propanoic acid.

Reduction: Formation of 3-(3-bromophenyl)-1-(3,4-difluorophenyl)propan-1-ol.

Substitution: Formation of 3-(3-methoxyphenyl)-1-(3,4-difluorophenyl)propan-1-one.

Scientific Research Applications

3-(3-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one depends on its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets, thereby affecting its overall activity.

Comparison with Similar Compounds

Halogen-Substituted Propan-1-one Derivatives

The substitution pattern of halogens significantly impacts the physicochemical and biological properties of these compounds. Key analogs include:

Key Observations :

Chalcone Derivatives with Halogen and Methoxy Substituents

Chalcones (1,3-diarylprop-2-en-1-ones) share structural similarities with the target compound but differ in the presence of a conjugated double bond. Notable examples include:

- (E)-3-(3-Bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (BIBWOB) : Exhibits anti-tumor activity due to methoxy groups enhancing electron donation and bromine/fluorine improving bioavailability .

- (E)-1-(3,4-Difluorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Demonstrates higher solubility in polar solvents compared to non-fluorinated analogs, attributed to fluorine’s electronegativity .

Structural Impact :

Trifluoromethyl-Substituted Analogs

Compounds like 3-(3-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one (CAS 898760-51-5) exhibit increased lipophilicity ($\log P = 3.2$) compared to the target compound ($\log P \approx 2.8$), enhancing blood-brain barrier penetration . However, trifluoromethyl groups may introduce metabolic stability challenges due to resistance to enzymatic degradation .

Physicochemical and Spectroscopic Comparisons

NMR Spectral Data

- 1H NMR : The target compound’s aromatic protons resonate at δ 7.2–8.1 ppm, with splitting patterns influenced by adjacent fluorine atoms (e.g., $^3J_{H-F} = 8–10$ Hz) .

- 19F NMR: Fluorine atoms at 3,4-positions show distinct signals near δ -135 to -140 ppm, differing from mono-fluorinated analogs (δ -110 to -120 ppm) .

Crystallographic Data

- The bromine atom in this compound contributes to denser crystal packing (predicted density ~1.6 g/cm³) compared to the chloro analog (~1.5 g/cm³) .

- Chalcone derivatives (e.g., BIBWOB) adopt planar geometries due to conjugation, whereas propan-1-one analogs exhibit torsional angles of 10–15° between aryl rings .

Biological Activity

3-(3-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one is an aromatic ketone notable for its unique structure, which includes a bromine atom and two fluorine atoms on its phenyl rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

- Molecular Formula : C15H11BrF2O

- Molecular Weight : Approximately 325.15 g/mol

- Structural Features : The presence of halogen substituents (bromine and fluorine) significantly influences its chemical properties, reactivity, and potential biological activities .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The halogen atoms enhance the compound's binding affinity, potentially leading to significant pharmacological effects. Research indicates that such compounds may modulate enzyme activity or receptor binding, which is crucial for therapeutic applications .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on halogenated derivatives show that modifications on phenyl rings can significantly impact their activity against various pathogens. The introduction of bromine and fluorine has been shown to enhance the selectivity and potency against fungi and bacteria .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Halogenated compounds have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer-related targets warrant further investigation .

Case Studies

Several studies have examined the biological activity of structurally related compounds:

- Case Study 1 : A study on 2-aryl-3-azolyl-1-indolyl-propan-2-ols reported that halogen substitutions significantly influenced antifungal activity against Candida albicans, with certain derivatives achieving minimal inhibitory concentrations (MICs) comparable to established antifungals .

- Case Study 2 : Research focusing on cytochrome P450 enzymes demonstrated that halogenated compounds could selectively inhibit steroidogenic enzymes, suggesting a pathway for therapeutic intervention in hormone-related conditions .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.